Cas no 1330765-01-9 (tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)

tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate(WX141022)
- Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate
- 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
- tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate
-
- インチ: 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15/h8H,4-7H2,1-3H3
- InChIKey: VPOJINOXLDKIJR-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC2=NC=C(Br)N2CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B588745-5mg |
tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |
1330765-01-9 | 5mg |
$ 70.00 | 2022-01-11 | ||
Apollo Scientific | OR950176-100mg |
tert-Butyl 3-bromo-8,9-dihydro-5h-imidazo[1,2-d][1,4]diazepine-7(6h)-carboxylate |
1330765-01-9 | 100mg |
£356.00 | 2024-07-20 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41436-1g |
Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate |
1330765-01-9 | 97% | 1g |
9019.00 | 2021-06-01 | |
TRC | B588745-100mg |
tert-Butyl 3-Bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |
1330765-01-9 | 100mg |
$ 816.00 | 2023-04-18 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41436-0.25g |
Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate |
1330765-01-9 | 97% | 0.25g |
¥3605 | 2023-09-15 | |
Apollo Scientific | OR950176-250mg |
tert-Butyl 3-bromo-8,9-dihydro-5h-imidazo[1,2-d][1,4]diazepine-7(6h)-carboxylate |
1330765-01-9 | 250mg |
£633.00 | 2024-07-20 | ||
Chemenu | CM494080-1g |
tert-Butyl3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |
1330765-01-9 | 95% | 1g |
$1118 | 2022-06-13 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41436-0.25g |
Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate |
1330765-01-9 | 97% | 0.25g |
3605.00 | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108487-100mg |
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |
1330765-01-9 | 95+% | 100mg |
¥3949.00 | 2024-08-09 | |
TRC | B588745-250mg |
tert-Butyl 3-Bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |
1330765-01-9 | 250mg |
$ 1688.00 | 2023-04-18 |
tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate (CAS No. 1330765-01-9)
Tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate, a compound with the CAS number 1330765-01-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a fused imidazodiazepine core and functionalized side chains, makes it a promising candidate for further investigation in drug discovery and development.
The chemical structure of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate incorporates several key features that contribute to its unique properties. The presence of a bromo substituent at the 3-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the tert-butyl group at the carboxylate position provides stability and influences the compound's solubility and pharmacokinetic behavior. These structural elements collectively contribute to its potential as a pharmacophore in the design of novel therapeutic agents.
In recent years, there has been growing interest in imidazodiazepine derivatives due to their reported pharmacological effects. These compounds have shown promise in various preclinical studies as potential treatments for neurological disorders, including anxiety, depression, and epilepsy. The specific scaffold of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate suggests that it may interact with central nervous system receptors in a manner similar to known anxiolytic and anticonvulsant agents. This has prompted researchers to explore its potential as a lead compound for further medicinal chemistry optimization.
One of the most compelling aspects of this compound is its versatility in synthetic applications. The bromo and carboxylate functional groups provide multiple points for chemical modification, allowing chemists to tailor its properties for specific biological targets. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding its pharmacological profile. Furthermore, the imidazodiazepine core can be further functionalized to enhance binding affinity or metabolic stability.
The synthesis of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the imidazodiazepine ring system followed by selective bromination and esterification. Advances in catalytic systems have enabled more efficient and environmentally friendly routes to these complex molecules. Such improvements are crucial for large-scale production and ensure that valuable compounds like this one can be accessed with minimal environmental impact.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate with biological targets. These simulations have revealed insights into its binding mode at various receptors, guiding the design of analogs with enhanced potency and selectivity. Additionally, virtual screening techniques have been used to identify potential drug-like properties early in the discovery process. Such computational approaches are integral to modern drug development pipelines and accelerate the identification of promising candidates.
The pharmacological evaluation of this compound has yielded intriguing results in preclinical models. Initial studies suggest that it exhibits anxiolytic effects comparable to established benzodiazepines but with potentially reduced side effects such as sedation and tolerance development. Further research is needed to fully elucidate its mechanism of action and long-term safety profile. However, these preliminary findings underscore its potential as a therapeutic agent for treating anxiety disorders without the drawbacks associated with traditional treatments.
In conclusion, tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate (CAS No. 1330765-01-9) is a structurally complex and biologically active compound with significant promise in pharmaceutical applications. Its unique chemical features make it a versatile intermediate for synthetic chemistry while its pharmacological properties suggest potential as a therapeutic agent for neurological disorders. Continued research into this molecule will likely yield valuable insights into drug design principles and lead to novel treatments for debilitating conditions.
1330765-01-9 (tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate) Related Products
- 338782-91-5(1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide)
- 933744-95-7(1,2-benzoxazole-5-carboxylic acid)
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)
- 26120-43-4(1-methyl-4-nitro-indazole)
- 1425937-24-1(Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)
- 1710472-19-7(3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)
- 2138334-89-9([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)




